molecular formula C19H20F3N3O3 B11453219 N-{2-methyl-6-[(propan-2-ylcarbamoyl)amino]phenyl}-4-(trifluoromethoxy)benzamide

N-{2-methyl-6-[(propan-2-ylcarbamoyl)amino]phenyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B11453219
M. Wt: 395.4 g/mol
InChI Key: DJWSONHTAVRYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-methyl-6-[(propan-2-ylcarbamoyl)amino]phenyl}-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-6-[(propan-2-ylcarbamoyl)amino]phenyl}-4-(trifluoromethoxy)benzamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with aniline derivatives.

    Substitution on the Phenyl Ring: The phenyl ring is then functionalized with a propan-2-ylcarbamoyl group. This can be achieved through a nucleophilic substitution reaction where the aniline derivative reacts with isopropyl isocyanate under controlled conditions.

    Final Assembly: The final step involves coupling the substituted phenyl ring with the benzamide core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing advanced purification techniques like recrystallization, chromatography, and distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-6-[(propan-2-ylcarbamoyl)amino]phenyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group or the amide nitrogen, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-{2-methyl-6-[(propan-2-ylcarbamoyl)amino]phenyl}-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{2-methyl-6-[(propan-2-ylcarbamoyl)amino]phenyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The trifluoromethoxy group and the amide linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{2-methyl-6-[(propan-2-ylcarbamoyl)amino]phenyl}-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-{2-methyl-6-[(propan-2-ylcarbamoyl)amino]phenyl}-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-{2-methyl-6-[(propan-2-ylcarbamoyl)amino]phenyl}-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity.

Properties

Molecular Formula

C19H20F3N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

N-[2-methyl-6-(propan-2-ylcarbamoylamino)phenyl]-4-(trifluoromethoxy)benzamide

InChI

InChI=1S/C19H20F3N3O3/c1-11(2)23-18(27)24-15-6-4-5-12(3)16(15)25-17(26)13-7-9-14(10-8-13)28-19(20,21)22/h4-11H,1-3H3,(H,25,26)(H2,23,24,27)

InChI Key

DJWSONHTAVRYNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC(C)C)NC(=O)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.